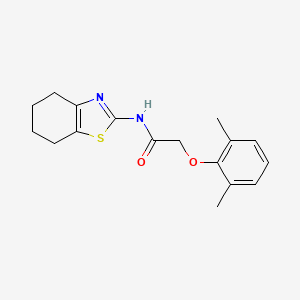

2-(2,6-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC15274513

Molecular Formula: C17H20N2O2S

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20N2O2S |

|---|---|

| Molecular Weight | 316.4 g/mol |

| IUPAC Name | 2-(2,6-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C17H20N2O2S/c1-11-6-5-7-12(2)16(11)21-10-15(20)19-17-18-13-8-3-4-9-14(13)22-17/h5-7H,3-4,8-10H2,1-2H3,(H,18,19,20) |

| Standard InChI Key | KXBGVNGLBWLMJW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NC2=NC3=C(S2)CCCC3 |

Introduction

Structural Overview

The compound consists of two primary moieties:

-

2,6-Dimethylphenoxy group: A substituted aromatic ether with methyl groups at positions 2 and 6.

-

N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)acetamide: A benzothiazole derivative linked to an acetamide group.

Chemical Formula:

C₁₅H₁₈N₂O₂S

Key Features:

-

The phenoxy group contributes to hydrophobicity and potential interactions with biological targets.

-

The benzothiazole ring is a heterocyclic system commonly associated with biological activity.

-

The acetamide linkage provides flexibility and potential for hydrogen bonding in molecular interactions.

Synthesis Pathway

The compound can be synthesized via a multi-step process involving:

-

Preparation of the benzothiazole derivative:

-

Starting from commercially available 2-aminobenzenethiol and reacting it with chloroacetic acid to form the tetrahydrobenzothiazole core.

-

-

Etherification:

-

Reacting 2,6-dimethylphenol with an appropriate halogenated acetic acid derivative (e.g., chloroacetic acid) under basic conditions to form the phenoxyacetic acid intermediate.

-

-

Amide Bond Formation:

-

Coupling the phenoxyacetic acid derivative with the benzothiazole amine using coupling agents like carbodiimides (e.g., DCC or EDC) or via direct amidation under controlled conditions.

-

Reaction Scheme:

Characterization Techniques

To confirm the structure and purity of the compound, several analytical techniques are employed:

Spectroscopic Methods:

-

NMR Spectroscopy:

-

¹H NMR: Identifies protons in methyl groups, aromatic rings, and amide hydrogens.

-

¹³C NMR: Confirms carbon environments in aromatic rings and functional groups.

-

-

Infrared (IR) Spectroscopy:

-

Detects functional groups such as amides (C=O stretch ~1650 cm⁻¹) and ethers (C-O stretch ~1100 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Provides molecular weight confirmation and fragmentation patterns.

-

Chromatographic Techniques:

-

High-performance liquid chromatography (HPLC) ensures purity and separation from by-products.

Biological Activity:

Compounds containing benzothiazole derivatives are often studied for their pharmacological properties, including:

-

Antimicrobial Activity: Benzothiazoles exhibit activity against bacterial and fungal strains.

-

Anti-inflammatory Potential: Phenoxy derivatives may inhibit enzymes like cyclooxygenase or lipoxygenase.

-

Anticancer Properties: Structural analogs have shown cytotoxic effects on cancer cell lines.

Molecular Docking Studies:

In silico studies can predict binding affinities to biological targets such as enzymes or receptors. The presence of hydrophobic and hydrogen-bonding groups suggests potential as a drug candidate.

Research Implications

Given its structural features, this compound warrants further investigation for:

-

Pharmacological Profiling: Screening against microbial strains or cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Modifying substituents to optimize biological activity.

-

Toxicological Assessment: Ensuring safety for therapeutic use.

While no specific studies on this compound were found in the provided sources, its structural similarity to other active compounds suggests significant research potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume